molecular formula C28H46O B13771425 Ergosta-5,22(Z)-dien-3beta-ol CAS No. 57637-04-4

Ergosta-5,22(Z)-dien-3beta-ol

Cat. No.: B13771425
CAS No.: 57637-04-4
M. Wt: 398.7 g/mol
InChI Key: OILXMJHPFNGGTO-DQFGDDFMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ergosta-5,22(Z)-dien-3beta-ol is a naturally occurring sterol found in various plants, fungi, and marine organisms. It is a type of phytosterol, which are plant-derived sterols structurally similar to cholesterol. This compound plays a crucial role in maintaining cell membrane integrity and fluidity in plants and fungi.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ergosta-5,22(Z)-dien-3beta-ol can be synthesized through several methods, including chemical synthesis and extraction from natural sources. One common method involves the extraction from plant or fungal sources using solvents such as ethanol or methanol. The extracted material is then purified using chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) to isolate the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant or fungal biomass. The biomass is subjected to solvent extraction, followed by purification processes such as crystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ergosta-5,22(Z)-dien-3beta-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated sterols .

Scientific Research Applications

Ergosta-5,22(Z)-dien-3beta-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ergosta-5,22(Z)-dien-3beta-ol involves its interaction with cell membranes, where it helps maintain membrane fluidity and integrity. It can also interact with specific molecular targets, such as enzymes involved in sterol metabolism. These interactions can influence various cellular pathways, including those related to cell growth and apoptosis .

Comparison with Similar Compounds

Ergosta-5,22(Z)-dien-3beta-ol is similar to other phytosterols, such as:

    Stigmasterol: Found in soybeans and other plants, it has a similar structure but differs in the position of double bonds.

    Brassicasterol: Found in rapeseed and other plants, it has a similar structure but differs in the side chain configuration.

    Sitosterol: Common in many plants, it has a similar structure but differs in the side chain

Properties

CAS No.

57637-04-4

Molecular Formula

C28H46O

Molecular Weight

398.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(Z,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/b8-7-/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1

InChI Key

OILXMJHPFNGGTO-DQFGDDFMSA-N

Isomeric SMILES

C[C@H](/C=C\[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.